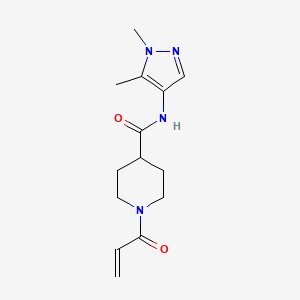

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-fluoro-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

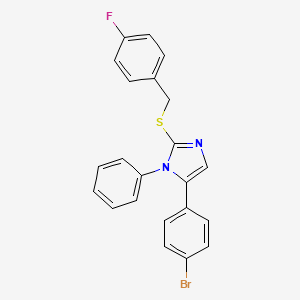

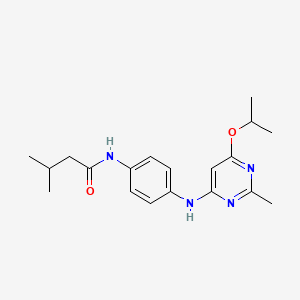

The compound “N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-fluoro-4-methoxybenzamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, ethoxy group, fluoro atom, and methoxy group would all contribute to its overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The imidazole ring, for instance, is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar imidazole ring and the ethoxy, fluoro, and methoxy groups could affect its solubility, boiling point, melting point, and other properties .Scientific Research Applications

Radiolabeled Nonpeptide Angiotensin II Antagonist

The development of radiolabeled, nonpeptide angiotensin II antagonists, specifically [11C]L-159,884, demonstrates the application of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-fluoro-4-methoxybenzamide derivatives in imaging angiotensin II, AT1 receptors. These compounds are potent and selective ligands, prepared by C-11 methylation, for use in medical imaging technologies, such as PET scans, to study cardiovascular functions and disorders (Hamill et al., 1996).

Catalysis and Synthesis

Research on N-heterocyclic carbenes (NHCs), which share a core structural motif with this compound, highlights their efficiency as catalysts in transesterification and acylation reactions. These findings underscore the role of imidazole-based structures in facilitating chemical transformations, particularly in synthesizing esters from alcohols and enol acetates at room temperature with low catalyst loadings, offering pathways for synthesizing ester derivatives efficiently (Grasa et al., 2003).

Fluoroform in Synthesis of N-CF2H Heterocycles

The use of fluoroform as a source of difluorocarbene highlights another aspect of research involving the manipulation of chemical structures related to this compound. This research explores converting various nucleophiles into their difluoromethylated derivatives, demonstrating the versatility and potential of fluoro-compounds in synthetic chemistry, particularly in creating imidazole derivatives under moderate conditions (Thomoson et al., 2014).

Synthesis of Isoindolinone and Isobenzofuranimine Derivatives

Research on the palladium iodide-catalyzed oxidative carbonylation of 2-alkynylbenzamides, closely related to the target molecule, led to the formation of isoindolinone and isobenzofuranimine derivatives. This study showcases the chemical's utility in facilitating complex reactions under specific conditions, leading to valuable compounds for further research and application in material science and organic synthesis (Mancuso et al., 2014).

Future Directions

properties

IUPAC Name |

3-fluoro-N-[2-(2-imidazol-1-ylethoxy)ethyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O3/c1-21-14-3-2-12(10-13(14)16)15(20)18-5-8-22-9-7-19-6-4-17-11-19/h2-4,6,10-11H,5,7-9H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWVHIJVLFIJCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCCOCCN2C=CN=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2558551.png)

![2-(4-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2558560.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2558564.png)

![4-(Dimethylsulfamoyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2558565.png)

![1-(9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)-4-phenylbutan-1-one](/img/structure/B2558566.png)

![N-benzyl-1-(3-methoxypropyl)-N-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2558569.png)